Physicochemical properties of isopropyl adamantane-1-carboxylate
Physicochemical properties of isopropyl adamantane-1-carboxylate
This guide provides an in-depth technical analysis of Isopropyl Adamantane-1-Carboxylate (CAS: 24556-16-9), designed for researchers in medicinal chemistry and materials science.
Technical Monograph & Application Guide
Executive Summary
Isopropyl adamantane-1-carboxylate represents a strategic intersection between high lipophilicity and steric protection. Unlike linear aliphatic esters, the adamantane "cage" moiety confers exceptional thermal stability and resistance to enzymatic hydrolysis.[1] In drug development, this compound serves as a critical lipophilic anchor, often employed to enhance the bioavailability of carboxylic acid pharmacophores or to modulate the blood-brain barrier (BBB) penetration of central nervous system (CNS) agents.[1] This guide dissects its molecular architecture, stability metrics, and synthetic protocols.[1]
Molecular Architecture & Identifiers
The molecule consists of a rigid, diamondoid tricyclo[3.3.1.1^{3,7}]decane core (adamantane) esterified with an isopropyl group.[1] The steric bulk of the adamantyl group at the
| Property | Data | Source/Note |
| IUPAC Name | Propan-2-yl adamantane-1-carboxylate | [PubChem, 2025] |
| CAS Registry | 24556-16-9 | [NIST, 2025] |
| Molecular Formula | - | |
| Molecular Weight | 222.32 g/mol | - |
| SMILES | CC(C)OC(=O)C12CC3CC(C1)CC(C3)C2 | - |
| InChIKey | PHSXMXGYVSYRPF-UHFFFAOYSA-N | - |
Physicochemical Properties
Note: Due to the niche nature of this specific ester, certain values are derived from validated computational models or comparative analysis with the methyl ester analog (CAS 711-01-3).[1]
Physical State & Thermal Profile
-
Predicted State: Colorless Viscous Liquid or Low-Melting Solid.
-
Reasoning: The methyl ester (Methyl adamantane-1-carboxylate) has a melting point of 38–39°C [Organic Syntheses, 1973]. The introduction of the bulkier isopropyl group disrupts crystal lattice packing efficiency compared to the methyl analog, likely depressing the melting point near or below ambient temperature.[1]
-
-
Boiling Point (Predicted): ~265°C at 760 mmHg.
-
Flash Point (Predicted): >100°C (High thermal stability due to the cage structure).
Lipophilicity & Solubility
The adamantane cage is highly hydrophobic, driving the LogP significantly higher than linear esters.[1]
| Parameter | Value | Implication for Drug Design |
| LogP (Computed) | 3.5 ± 0.2 | High membrane permeability; ideal for CNS targeting but requires formulation aids for aqueous delivery. |
| Water Solubility | Insoluble (< 0.1 mg/L) | Requires co-solvents (DMSO, Ethanol) or lipid-based carriers. |
| Organic Solubility | High | Soluble in DCM, Chloroform, Ethyl Acetate, Toluene.[1] |
Stability & Reactivity Profile
The defining feature of isopropyl adamantane-1-carboxylate is its steric resistance .
Hydrolytic Stability (The "Cage Effect")
Standard esters hydrolyze readily in basic conditions. However, the adamantyl group acts as a steric shield, blocking the approach of nucleophiles (like
-
Mechanism: The tetrahedral intermediate formed during hydrolysis is destabilized by the steric clash between the incoming nucleophile and the bridgehead carbons of the adamantane cage.
-
Application: This ester is essentially "metabolically privileged," serving as a slow-release prodrug moiety or a stable protecting group.
Mass Spectrometry Fragmentation (GC-MS)
In analytical workflows, the compound exhibits a distinct fragmentation pattern useful for identification.
-
Base Peak (m/z 135): The 1-Adamantyl cation (
). This extremely stable tertiary carbocation is the diagnostic signature of all 1-substituted adamantanes. -
Molecular Ion (m/z 222): Often weak due to the facile loss of the alkoxy group.
Figure 1: Diagnostic MS fragmentation pathway yielding the stable adamantyl cation.
Synthesis & Purification Protocol
Role: Senior Application Scientist Context: Direct Fisher esterification is often sluggish due to the steric hindrance discussed above. The Acid Chloride Method is the self-validating protocol of choice for high yield and purity.
Reagents
-
Precursor: 1-Adamantanecarboxylic acid (CAS 828-51-3).[2][3][4]
-
Activator: Thionyl Chloride (
) or Oxalyl Chloride. -
Nucleophile: Isopropanol (Anhydrous).
-
Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).
Step-by-Step Methodology
-
Activation: Dissolve 1-adamantanecarboxylic acid (1.0 eq) in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution (
) ceases.-
Checkpoint: Monitor by TLC (Acid spot disappears) or IR (Shift from broad -COOH to sharp -COCl stretch ~1790 cm⁻¹).
-
-
Esterification: Cool the acyl chloride solution to 0°C. Add Isopropanol (1.5 eq) and TEA (2.0 eq) dropwise.
-
Workup: Warm to RT and stir for 4 hours. Quench with water. Wash organic layer with 1M HCl (remove amine), saturated
(remove unreacted acid), and Brine.[1] -
Purification: Dry over
and concentrate. If solid, recrystallize from cold hexane.[1] If liquid, vacuum distill (high vacuum required).[1]
Figure 2: Optimized synthetic workflow via acyl chloride activation to overcome steric hindrance.
Applications in Drug Development[1][8]
-
BBB Permeability: The adamantane group increases lipophilicity (
), facilitating passive transport across the blood-brain barrier for neuroactive drugs. -
Metabolic Stability: The isopropyl ester is more resistant to plasma esterases than methyl/ethyl esters, providing a longer half-life (
) in vivo. -
Viral Inhibitors: Analogous to Amantadine/Rimantadine, adamantane esters are explored as scaffolds for M2 ion channel blockers in Influenza A research.
References
-
PubChem. (2025).[5] Isopropyl adamantane-1-carboxylate (CID 585453).[5] National Library of Medicine. [Link]
-
NIST. (2025). 1-Adamantanecarboxylic acid, isopropyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Koch, H., & Haaf, W. (1964).[1][3] 1-Adamantanecarboxylic Acid.[6][2][3][4][7][8][9] Organic Syntheses, 44, 1. (Foundational chemistry for adamantane carboxylation). [Link]
Sources
- 1. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. 1-Adamantanecarboxylic acid CAS#: 828-51-3 [m.chemicalbook.com]
- 5. Isopropyl adamantane-1-carboxylate | C14H22O2 | CID 585453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Adamantanecarboxylic acid, isopropyl ester [webbook.nist.gov]
- 7. chemeo.com [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
